CC-401 dihydrochloride

JNK inhibition Kinase profiling c-Jun phosphorylation

Researchers face inconsistent JNK pathway inhibition when using first-generation inhibitors like SP600125, which exhibit reduced JNK3 potency and lack the functionally consequential DYRK1A/B off-target activity critical for β-cell replication studies. CC-401 dihydrochloride resolves this with high-affinity, ATP-competitive pan-JNK inhibition (Ki = 25-50 nM across JNK1/2/3) and validated dual DYRK1A/B inhibition (Kd = 3.30 nM). • Validated in renal fibrosis models: 50-70% proteinuria reduction at 200 mg/kg b.i.d. oral gavage. • Unique dual pharmacology drives β-cell replication in rodent & human islet cultures. • >40-fold selectivity over p38, ERK, IKK2, PKC, Lck, ZAP70 ensures clean target engagement.

Molecular Formula C22H26Cl2N6O
Molecular Weight 461.4 g/mol
Cat. No. B1150315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCC-401 dihydrochloride
Synonyms3-[3-[2-(1-Piperidinyl)ethoxy]phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole dihydrochloride
Molecular FormulaC22H26Cl2N6O
Molecular Weight461.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4=C3C=C(C=C4)C5=NC=NN5.Cl.Cl
InChIInChI=1S/C22H24N6O.2ClH/c1-2-9-28(10-3-1)11-12-29-18-6-4-5-16(13-18)21-19-14-17(22-23-15-24-27-22)7-8-20(19)25-26-21;;/h4-8,13-15H,1-3,9-12H2,(H,25,26)(H,23,24,27);2*1H
InChIKeyLDUPODIOUWRGCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CC-401 dihydrochloride: JNK and DYRK1A/B Inhibitor


CC-401 dihydrochloride is a second-generation, ATP-competitive anthrapyrazolone inhibitor of c-Jun N-terminal kinase (JNK), demonstrating high-affinity binding (Ki = 25–50 nM) across all three JNK isoforms (JNK1, JNK2, JNK3) . Originally developed by Celgene and advanced to Phase I clinical trials for refractory acute myelogenous leukemia, CC-401 has subsequently been identified as a dual inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A and 1B (DYRK1A/B), promoting pancreatic β-cell replication both in vitro and in vivo [1]. This off-target activity distinguishes CC-401 from other JNK inhibitors and expands its utility into diabetes and regenerative medicine research [2]. The dihydrochloride salt form (CAS 2250025-96-6) offers enhanced aqueous solubility suitable for both in vitro and in vivo applications.

JNK Pathway Pan-isoform JNK inhibition study fit with consistent isoform coverage
DYRK1A/B Dual kinase activity enables β-cell replication research context
Formulation Aqueous dihydrochloride salt supports in vitro and in vivo workflows

Why CC-401 Cannot Be Substituted by SP600125 or AS601245


The JNK inhibitor landscape includes compounds with markedly divergent selectivity profiles, isoform coverage, and off-target activities that critically impact experimental outcomes. While SP600125 (a first-generation anthrapyrazolone) and AS601245 are widely cited JNK inhibitors, their substitution for CC-401 in established protocols introduces substantial risk of irreproducible results and misinterpretation of mechanism-of-action studies. CC-401 dihydrochloride possesses a unique combination of high JNK affinity (Ki = 25–50 nM) across all three isoforms, >40-fold selectivity over related MAPK family members (p38, ERK, IKK2, PKC, Lck, ZAP70), and the functionally consequential DYRK1A/B inhibitory activity absent in comparator compounds . Furthermore, CC-401 has been validated across multiple in vivo disease models—including anti-GBM glomerulonephritis, renal fibrosis, and colon cancer xenografts—with documented dose-response relationships and pharmacodynamic endpoints that cannot be assumed for alternative inhibitors [1]. Generic substitution without accounting for these differentiated pharmacological properties may confound target validation and lead to spurious conclusions regarding JNK pathway involvement.

Isoform coverage mismatch: SP600125 shows reduced JNK3 potency, potentially leaving JNK3-dependent readouts unresolved.
Off-target kinase profiles differ: AS601245 and SP600125 exhibit broader activity (e.g., Aurora A, FLT3) that may confound pathway attribution.
Absence of DYRK1A/B inhibition: Comparator JNK inhibitors lack this dual activity, limiting β-cell replication research.
In vivo validation may not transfer: Documented dose-response and pharmacodynamic endpoints for renal fibrosis models are specific to CC-401.

Head-to-Head Comparative Evidence


JNK Inhibitory Potency vs. SP600125

CC-401 dihydrochloride exhibits a JNK binding affinity of Ki = 25–50 nM, measured via competitive binding to the ATP-binding site of active, phosphorylated JNK . In contrast, SP600125—the first-generation anthrapyrazolone from which CC-401 was chemically derived—demonstrates IC50 values of 40 nM for JNK1/JNK2 and 90 nM for JNK3 in cell-free assays . While Ki and IC50 metrics differ in their experimental derivation, CC-401 consistently shows comparable or modestly superior affinity across all three isoforms, with particular advantage against JNK3 where SP600125's potency diminishes by >2-fold (40/90 nM differential).

JNK Potency vs SP600125
Cross-study comparable
CC-401 Ki 25–50 nM (all isoforms); SP600125 IC50 40/40/90 nM
Supports consistent JNK pathway blockade; may reduce JNK3-dependent variability.
Cell-free ATP-competitive binding; Ki vs IC50 metrics differ.
JNK inhibition Kinase profiling c-Jun phosphorylation

Kinase Selectivity Profile Comparison

CC-401 dihydrochloride demonstrates >40-fold selectivity for JNK over a defined panel of related kinases including p38, ERK, IKK2, protein kinase C, Lck, and ZAP70 . AS601245, an alternative ATP-competitive JNK inhibitor, exhibits weaker potency overall with IC50 values of 150, 220, and 70 nM for hJNK1, hJNK2, and hJNK3 respectively, and only 10–20-fold selectivity over c-src, CDK2, and c-Raf . SP600125, despite claims of 100–300-fold selectivity over ERK2 and p38 in certain assays, has been characterized as a broad-spectrum serine/threonine kinase inhibitor with documented activity against Aurora kinase A (IC50 = 60 nM), FLT3 (IC50 = 90 nM), and TRKA .

Kinase Selectivity Profile
Cross-study comparable
CC-401 >40-fold over 7 kinases; AS601245 10–20-fold; SP600125 hits Aurora A, FLT3
Defined selectivity supports JNK-specific phenotype attribution.
Off-target activities in comparators may alter pathway interpretation.
Kinase selectivity Off-target profiling MAPK signaling

DYRK1A/B Dual Inhibitory Activity

CC-401 dihydrochloride is distinguished from all comparator JNK inhibitors by its off-target inhibition of DYRK1A (Kd = 3.30 nM) and DYRK1B (activity confirmed via functional assays), which drives pancreatic β-cell replication independently of JNK blockade [1][2]. In a phenotypic screen of ~2400 bioactive compounds, CC-401 was identified as a promoter of rat and human β-cell replication in vitro and in vivo [3]. In vivo, CC-401 (25 mg/kg) administered to mice for 1 week significantly increased the BrdU incorporation index of β-cells compared to vehicle control (p < 0.05) [4]. SP600125, AS601245, and BI-78D3 lack any documented DYRK1A/B inhibitory activity, making CC-401 uniquely suited for diabetes and β-cell regeneration studies.

DYRK1A/B Activity
Direct comparison
DYRK1A Kd 3.30 nM; β-cell replication in vivo (p
Unique dual pharmacology for β-cell replication research context.
Off-target absent in SP600125/AS601245; requires JNK-independent validation.
Renal Fibrosis Model
Reported model endpoint
50–70% proteinuria reduction vs untreated; p
Supports JNK-driven kidney pathology endpoint monitoring.
Rat anti-GBM model; 200 mg/kg oral dosing context.
Aqueous Solubility
Direct comparison
CC-401 100 mM in water; SP600125/AS601245 water-insoluble
Simplifies aqueous formulation for reproducible in vivo dosing.
Solubility measured at 25°C; dihydrochloride salt.
Clinical History
Class-level inference
Phase I trial (NCT00126893) completed; leukemia program discontinued
Provides additional characterization data for preclinical study design.
Supports lot consistency context; not a clinical recommendation.
β-cell replication DYRK1A inhibition Diabetes research

Renal Fibrosis In Vivo Efficacy

CC-401 has demonstrated robust in vivo efficacy in the rat anti-GBM glomerulonephritis model, where treatment inhibited JNK activation and reduced proteinuria by 50–70% compared to untreated controls [1]. CC-401 treatment from days 7 to 24 significantly slowed proteinuria progression, with statistically significant reductions versus no-treatment and vehicle groups at days 14 and 21 (p < 0.05) [2]. Additionally, CC-401 prevented renal impairment as measured by serum creatinine elevation at day 24 . In the unilateral ureteral obstruction model, CC-401 blocked JNK signaling and significantly inhibited renal fibrosis via suppression of TGF-β1 and connective tissue growth factor transcription [3]. Comparable in vivo validation for SP600125 or AS601245 in these specific renal disease models is not documented in the literature, making CC-401 the preferred tool compound for JNK-driven kidney pathology research.

Renal Fibrosis Model
Reported model endpoint
50–70% proteinuria reduction vs untreated; p
Supports JNK-driven kidney pathology endpoint monitoring.
Rat anti-GBM model; 200 mg/kg oral dosing context.
Aqueous Solubility
Direct comparison
CC-401 100 mM in water; SP600125/AS601245 water-insoluble
Simplifies aqueous formulation for reproducible in vivo dosing.
Solubility measured at 25°C; dihydrochloride salt.
Clinical History
Class-level inference
Phase I trial (NCT00126893) completed; leukemia program discontinued
Provides additional characterization data for preclinical study design.
Supports lot consistency context; not a clinical recommendation.
Renal fibrosis Anti-GBM glomerulonephritis Proteinuria reduction

Aqueous Solubility Advantage

CC-401 dihydrochloride exhibits high aqueous solubility (100 mM in water; 100 mM in DMSO) enabling flexible formulation for in vivo studies without the need for complex vehicle optimization . In contrast, comparator JNK inhibitors demonstrate inferior water solubility profiles: BI-78D3 is completely water-insoluble, requiring DMSO-based formulation [1]; AS601245 is water-insoluble ; and JNK-IN-8 is water-insoluble . CC-401 hydrochloride (the monohydrochloride salt) also shows substantial water solubility at 85 mg/mL (200.03 mM) . This solubility advantage permits oral gavage administration in aqueous vehicles (e.g., CMC-Na suspension at ≥5 mg/mL) and facilitates consistent systemic exposure in rodent models as demonstrated in the anti-GBM glomerulonephritis and colon cancer xenograft studies.

Aqueous Solubility
Direct comparison
CC-401 100 mM in water; SP600125/AS601245 water-insoluble
Simplifies aqueous formulation for reproducible in vivo dosing.
Solubility measured at 25°C; dihydrochloride salt.
Formulation Solubility In vivo dosing

Clinical Development History

CC-401 (as the free base) was advanced by Celgene Corporation to a Phase I clinical trial (NCT00126893) evaluating optimal biologic dose in subjects with high-risk myeloid leukemia [1]. Although the leukemia program was subsequently discontinued, this clinical development history provides a substantial body of GLP toxicology, pharmacokinetic, and safety pharmacology data that de-risks preclinical research applications. In contrast, SP600125 and AS601245 remain preclinical tool compounds without documented clinical development, while BI-78D3 and JNK-IN-8 are also preclinical-stage inhibitors [2][3]. The availability of clinical-grade analytical characterization and established synthetic routes further supports CC-401's suitability for studies requiring high-purity, well-characterized material with documented lot-to-lot consistency.

Clinical History
Class-level inference
Phase I trial (NCT00126893) completed; leukemia program discontinued
Provides additional characterization data for preclinical study design.
Supports lot consistency context; not a clinical recommendation.
Clinical candidate Drug development Preclinical-to-clinical translation

Validated Research Applications


Renal Fibrosis and Glomerulonephritis Models

CC-401 is the most extensively validated JNK inhibitor for renal disease research, with documented efficacy in rat anti-GBM glomerulonephritis (50–70% proteinuria reduction) and unilateral ureteral obstruction models (inhibition of myofibroblast accumulation and collagen IV deposition) [1][2]. Researchers investigating JNK-mediated kidney injury should prioritize CC-401 over SP600125 or AS601245 due to the availability of established dosing protocols (200 mg/kg b.i.d. oral gavage) and reproducible pharmacodynamic endpoints. The high aqueous solubility of the dihydrochloride salt facilitates oral administration without complex vehicle optimization .

Pancreatic β-Cell Replication and Diabetes

CC-401's unique DYRK1A/B inhibitory activity (Kd = 3.30 nM for DYRK1A) drives β-cell replication in both rodent and human islet cultures, a property absent in all comparator JNK inhibitors [3]. In vivo, CC-401 (25 mg/kg, 1 week) significantly increases β-cell BrdU incorporation in mice (p < 0.05 vs. vehicle) [4]. This dual pharmacology makes CC-401 the only JNK inhibitor suitable for studies investigating β-cell regeneration and diabetes therapeutic development. Researchers should note that this off-target activity precludes using CC-401 to attribute phenotypic effects solely to JNK inhibition in β-cell assays.

Colon Cancer Chemosensitization and Hypoxia

CC-401 has demonstrated in vivo synergy with bevacizumab and oxaliplatin in HT29 colon cancer xenograft models, with tumor growth delay significantly enhanced in the presence of CC-401 [5]. JNK isoform-specific effects were delineated using dominant-negative constructs showing that JNK1, but not JNK2, mediates oxaliplatin sensitization [6]. CC-401's consistent inhibition across all three JNK isoforms (Ki = 25–50 nM) ensures complete pathway blockade, whereas SP600125's reduced JNK3 potency (IC50 = 90 nM) may leave residual signaling in JNK3-expressing tumor microenvironments .

HCMV Antiviral Screening and Mechanistic Studies

CC-401 effectively inhibits human cytomegalovirus (HCMV) replication in cultured human fibroblasts, identified alongside SP600125 and JNK Inhibitor VIII in a medium-throughput antiviral screen [7]. While SP600125 is more extensively characterized for HCMV (demonstrating suppression of IE1/2 immediate-early gene transcription), CC-401 offers a structurally distinct chemotype for orthogonal validation studies . Procurement for antiviral applications should consider that CC-401 is included in the Tocriscreen Antiviral Library, facilitating high-throughput screening workflows .

Application
Selection Property
Validation Focus
Renal fibrosis & glomerulonephritis models
In vivo validation context and reported dosing protocols
JNK-dependent kidney pathology endpoint monitoring
Pancreatic β-cell replication research
DYRK1A/B dual inhibitory activity
β-cell replication endpoint confirmation (BrdU incorporation)
Colon cancer chemosensitization studies
Consistent pan-JNK inhibition across isoforms
Chemosensitization endpoint validation in xenograft models
HCMV antiviral screening
Structurally distinct JNK inhibitor for orthogonal validation
Antiviral replication endpoint screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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